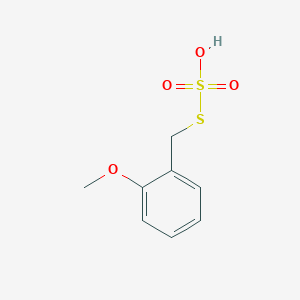
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate is an organic compound that features a methoxybenzyl group attached to a sulfurothioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Methoxybenzyl) O-hydrogen sulfurothioate typically involves the reaction of 2-methoxybenzyl alcohol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxybenzyl alcohol and thiosulfuric acid.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2-methoxybenzyl alcohol is slowly added to a solution of thiosulfuric acid under stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
化学反应分析
Types of Reactions
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfurothioate group to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often conducted in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions. The reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzyl derivatives.
科学研究应用
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of S-(2-Methoxybenzyl) O-hydrogen sulfurothioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its action include:
Nucleophilic Attack: The sulfurothioate group can attack electrophilic centers in target molecules.
Electrophilic Attack: The methoxybenzyl group can be activated to form electrophilic intermediates that react with nucleophiles.
相似化合物的比较
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate can be compared with other similar compounds, such as:
S-(2-Aminoethyl) hydrogen sulfurothioate: This compound features an aminoethyl group instead of a methoxybenzyl group. It has different reactivity and applications.
S-(2-Hydroxybenzyl) O-hydrogen sulfurothioate: The hydroxybenzyl group provides different chemical properties and reactivity compared to the methoxybenzyl group.
Uniqueness
The presence of the methoxybenzyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H10O4S2 |
|---|---|
分子量 |
234.3 g/mol |
IUPAC 名称 |
1-methoxy-2-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2/c1-12-8-5-3-2-4-7(8)6-13-14(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
InChI 键 |
YMUYDQAVXLCQMT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



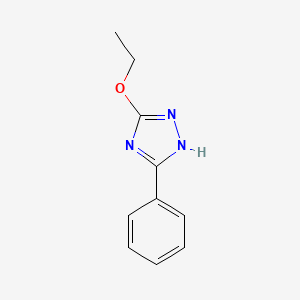
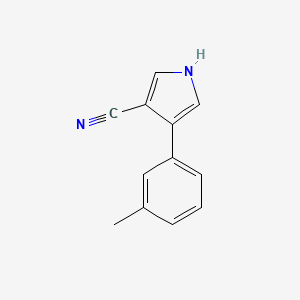
![5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12869147.png)
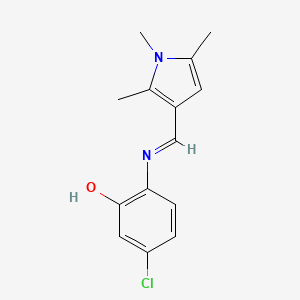
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)
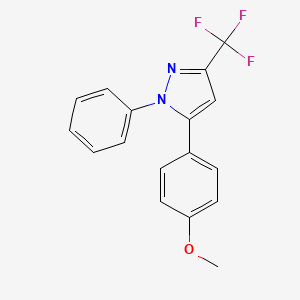
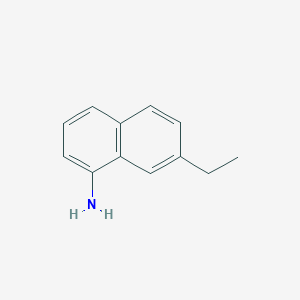
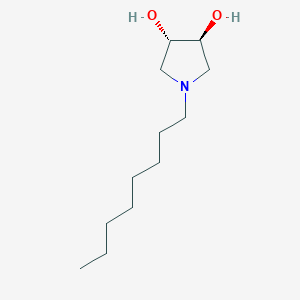
![1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)

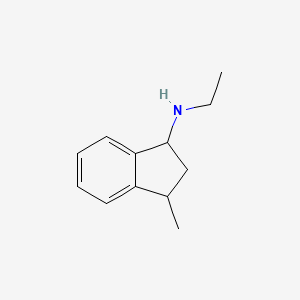
![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)
